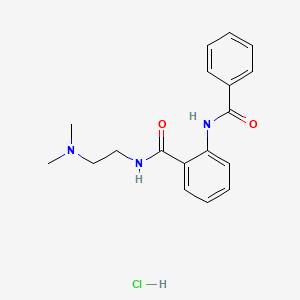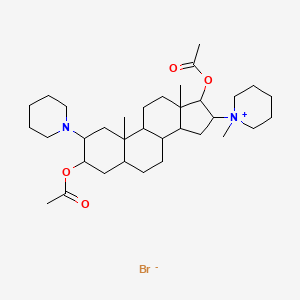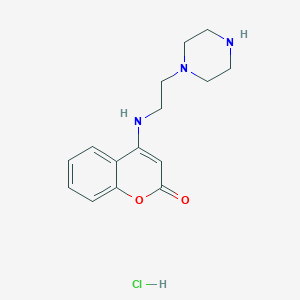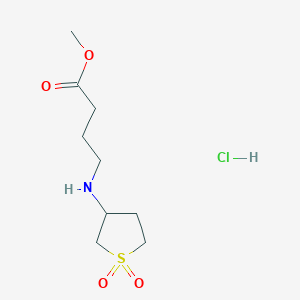
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride is a synthetic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenyl group.
Amidation Reaction: The functionalized adamantane derivative undergoes an amidation reaction with 3-aminopropanoic acid to form the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials due to its rigid adamantane core.
作用機序
The mechanism of action of N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and amide groups can further enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core structure.
Uniqueness
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride is unique due to its specific functional groups and potential for diverse applications. Its combination of stability, rigidity, and functional versatility sets it apart from other similar compounds.
特性
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-aminopropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.ClH/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19;/h1-4,13-15H,5-12,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMEGLMOHRLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B7819815.png)







![3-[(2-methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B7819872.png)




